2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide
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Overview
Description
2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a naphthalenylmethyl group, and a thiazolylacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Naphthalenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where naphthalene is alkylated with a suitable electrophile, such as a halomethylthiazole derivative.
Formation of the Acetamide Linkage: The final step involves the coupling of the methoxyphenylamine with the naphthalenylmethylthiazole intermediate through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-methoxyphenyl)amino)-N-(5-(phenylmethyl)thiazol-2-yl)acetamide
- 2-((2-methoxyphenyl)amino)-N-(5-(benzyl)thiazol-2-yl)acetamide
- 2-((2-methoxyphenyl)amino)-N-(5-(pyridin-2-ylmethyl)thiazol-2-yl)acetamide
Uniqueness
Compared to these similar compounds, 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is unique due to the presence of the naphthalenylmethyl group, which enhances its aromaticity and potential for π-π interactions. This structural feature may contribute to its higher biological activity and specificity for certain molecular targets.
Properties
IUPAC Name |
2-(2-methoxyanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-21-12-5-4-11-20(21)24-15-22(27)26-23-25-14-18(29-23)13-17-9-6-8-16-7-2-3-10-19(16)17/h2-12,14,24H,13,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJEFIJZXBZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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